Hexadecanoic acid, 2-(acetylamino)- (CAS 101885-60-3), also known as 2-acetamidohexadecanoic acid, is an N-capped alpha-amino fatty acid. It combines a highly hydrophobic 14-carbon aliphatic tail with an alpha-acetamido carboxylic acid headgroup. In procurement and synthetic workflows, it functions as a specialized lipidic building block, primarily utilized in the synthesis of self-adjuvanting lipopeptides, modified ceramides, and targeted drug delivery systems. Unlike standard fatty acids, the alpha-acetamido group introduces critical hydrogen-bonding capacity and alters the steric profile of the acyl chain, while the pre-installed acetyl cap streamlines synthetic workflows by preventing unwanted amine reactivity during carboxylate activation [1].
Substituting Hexadecanoic acid, 2-(acetylamino)- with standard palmitic acid or unprotected 2-aminohexadecanoic acid compromises both synthetic efficiency and final material performance. Standard palmitic acid lacks the alpha-amide motif, resulting in the loss of critical intermolecular hydrogen bonding necessary for stable liposomal packing and specific protein-lipid interactions. Conversely, attempting to use unprotected 2-aminohexadecanoic acid in direct coupling reactions leads to significant self-condensation and oligomerization unless subjected to additional, costly protection and deprotection cycles. Procurement of the pre-acetylated form ensures immediate compatibility with standard activation chemistries (e.g., DIC/HOBt) while providing the exact structural motif required for metabolically stable ceramide analogs [1].
During the synthesis of lipopeptides or modified lipids, the activation of the carboxylic acid group can lead to rapid self-condensation if a free alpha-amine is present. Hexadecanoic acid, 2-(acetylamino)- features a stable N-acetyl cap that completely suppresses this side reaction. Class-level synthetic data indicates that while unprotected alpha-amino fatty acids can exhibit >40% oligomerization during standard DIC/HOBt activation, the N-acetylated form maintains <1% self-condensation. This allows for direct, high-yield coupling to target amines or hydroxyls without the need for transient Fmoc or Boc protection steps [1].
| Evidence Dimension | Self-condensation during carboxylate activation |
| Target Compound Data | < 1% oligomerization |
| Comparator Or Baseline | Unprotected 2-aminohexadecanoic acid (> 40% oligomerization) |
| Quantified Difference | >40-fold reduction in side-product formation |
| Conditions | Standard peptide coupling conditions (e.g., DIC/HOBt in DMF) |
Eliminates the need for costly and time-consuming protection/deprotection cycles in lipopeptide manufacturing.
The incorporation of lipid anchors into liposomes or nanoparticles relies heavily on the packing density of the hydrophobic tails. Unlike standard palmitic acid, Hexadecanoic acid, 2-(acetylamino)- possesses an alpha-acetamido group that acts as both a hydrogen-bond donor and acceptor. This structural feature provides approximately 2-3 kcal/mol of additional interaction energy per molecule in tightly packed lipid domains compared to standard C16 fatty acids. This enhanced intermolecular network increases the rigidity and stability of self-adjuvanting lipopeptide assemblies and modified ceramide bilayers [1].
| Evidence Dimension | Alpha-position hydrogen bonding capacity |
| Target Compound Data | 2 additional H-bond sites (donor/acceptor) per molecule |
| Comparator Or Baseline | Palmitic acid (0 alpha-H-bond sites) |
| Quantified Difference | ~2-3 kcal/mol enhanced interaction energy per lipid tail |
| Conditions | Lipid film hydration and liposomal self-assembly |
Improves the structural integrity and shelf-life of formulated liposomal drug delivery systems.
In the development of lipidomic probes and ceramide analogs, metabolic stability against alpha-oxidation and specific ceramidases is a critical procurement requirement. The bulky, electron-withdrawing alpha-acetamido group on Hexadecanoic acid, 2-(acetylamino)- alters the enzymatic recognition site compared to native fatty acyl chains. Structural analogs utilizing this motif demonstrate a >5-fold increase in half-life during in vitro lipid metabolism assays compared to those synthesized with standard palmitic acid, making it a structurally necessary precursor for stable photoactivatable cross-linkers and biological probes [1].
| Evidence Dimension | Resistance to alpha-oxidation/enzymatic cleavage |
| Target Compound Data | >5-fold increase in metabolic half-life |
| Comparator Or Baseline | Standard palmitic acid derivatives (rapidly oxidized) |
| Quantified Difference | >500% improvement in stability |
| Conditions | In vitro lipid metabolism and ceramidase assays |
Ensures that synthesized lipid probes and ceramide analogs remain intact long enough to capture target protein interactions.
Hexadecanoic acid, 2-(acetylamino)- is utilized in the development of lipopeptide vaccines where a stable, N-capped lipid anchor is required. Its pre-acetylated state allows for direct coupling to the N-terminus or lysine side chains of antigenic peptides on solid resin, streamlining the manufacturing process by avoiding side reactions and enhancing the liposomal packing of the final vaccine formulation [1].
For lipidomic research targeting glycolipid transfer proteins (GLTP) and ceramidases, this compound serves as a metabolically stable acyl chain precursor. The alpha-acetamido modification prevents rapid enzymatic degradation, allowing the synthesized ceramide analogs to effectively cross-link with target binding proteins without being prematurely metabolized [2].
In the formulation of cationic or neutral liposomes requiring enhanced bilayer rigidity, the incorporation of alpha-acetamido modified lipids provides critical hydrogen-bonding networks. Procuring this specific compound allows formulators to increase the thermodynamic stability of the lipid bilayer compared to using standard unfunctionalized fatty acids [3].